N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN6O3S2/c1-37-20-12-6-17(7-13-20)14-24(35)29-15-23-32-33-27(34(23)19-10-8-18(28)9-11-19)38-16-25(36)31-26-30-21-4-2-3-5-22(21)39-26/h2-13H,14-16H2,1H3,(H,29,35)(H,30,31,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJPYEGHHXVWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features multiple heterocyclic moieties, including a benzo[d]thiazole ring and a 1,2,4-triazole ring, which contribute to its pharmacological potential.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the presence of:
- Benzo[d]thiazole ring
- 1,2,4-Triazole ring
- Thioacetamide group
The synthesis typically involves multi-step processes that yield the target compound with high purity and yield. The synthetic route often incorporates the reaction of thiazole derivatives with various aryl halides and acetamido groups to form the final product .
Antimicrobial Activity
Research indicates that compounds with thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study highlighted that compounds containing thiazole exhibited antibacterial activity comparable to standard antibiotics like norfloxacin .
Anticancer Potential
The anticancer properties of compounds featuring thiazole and triazole rings have been well-documented. For example, structural analogs have been evaluated for their ability to inhibit cancer cell proliferation. The unique combination of functional groups in this compound enhances its potential as an anticancer agent .
Acetylcholinesterase Inhibition
Recent studies have explored the potential of compounds similar to this compound as acetylcholinesterase inhibitors. These compounds are being investigated for their therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The presence of both thiazole and triazole rings appears to enhance binding affinity to the enzyme .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-methylthiazol-2-yl)-N'-(substituted phenyl)ureas | Structure | Anticancer |
| 1,3-thiazole derivatives | Structure | Antimicrobial |
| Mercapto-substituted 1,2,4-triazoles | Structure | Antiviral |
| Benzothiazole derivatives | Structure | Anticonvulsant |
This table illustrates the diverse biological activities associated with structurally similar compounds. Notably, this compound stands out due to its unique combination of active moieties that enhance its biological profile compared to other derivatives .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Efficacy : A study showed that derivatives with similar structures exhibited significant antibacterial activity against resistant strains of bacteria.
- Anticancer Activity : Research demonstrated that specific analogs inhibited cancer cell lines through apoptosis induction mechanisms.
- Inhibitory Effects on Acetylcholinesterase : Molecular docking studies revealed strong binding interactions between the synthesized compounds and acetylcholinesterase, indicating potential for treating Alzheimer's disease.
These findings underscore the compound's multifaceted biological activities and its potential applications in drug development.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features multiple heterocyclic moieties, including a benzo[d]thiazole ring, a 1,2,4-triazole ring, and a thioacetamide group. The synthesis typically involves several steps that include the formation of the triazole and thiazole components through various chemical reactions such as condensation and cyclization processes.
Biological Activities
Research indicates that compounds containing thiazole and triazole moieties exhibit significant biological activities. The specific applications of N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells, particularly those associated with breast cancer (MCF7 cell line). The mechanism of action may involve the disruption of cellular processes essential for cancer cell survival .
- Antiviral Activity : Compounds with similar structural characteristics have been reported to exhibit antiviral properties against several viral pathogens. The interaction studies suggest that this compound may follow similar pathways .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antimicrobial Evaluation : A study evaluating various derivatives found that compounds similar to N-(benzo[d]thiazol-2-yl)-2... exhibited significant antimicrobial activity against a range of pathogens. The findings suggest a potential application in developing new antimicrobial agents .
- Anticancer Screening : Research focusing on anticancer properties revealed that certain derivatives showed promising results against breast cancer cell lines. The study utilized assays such as Sulforhodamine B to assess cell viability and proliferation rates .
- Molecular Docking Studies : Advanced molecular modeling techniques provided insights into how this compound interacts at the molecular level with target proteins involved in disease mechanisms. These findings are crucial for understanding its therapeutic potential and guiding future drug design efforts .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Bromophenyl Group
The 4-bromophenyl substituent undergoes nucleophilic substitution reactions under catalytic conditions. For example:
-
Amination : Reacts with primary/secondary amines in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in toluene (110°C, 12 h), yielding aryl amine derivatives .
-
Suzuki Coupling : Forms biaryl derivatives using arylboronic acids with Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) in THF/H₂O (80°C, 8 h) .
Table 1: Catalytic substitution reactions
| Reaction Type | Conditions | Yield (%) | Application |
|---|---|---|---|
| Amination | Pd(PPh₃)₄, K₂CO₃, toluene, 110°C | 78–85 | Bioactive aryl amine synthesis |
| Suzuki Coupling | Pd(OAc)₂, SPhos, THF/H₂O, 80°C | 82–90 | Extended π-system derivatives |
Oxidation of Thioether Linkage
The sulfur atom in the thioether bridge (-S-) is susceptible to oxidation:
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H₂O₂-mediated oxidation : Forms sulfoxide (→S=O) or sulfone (→SO₂) derivatives depending on reaction time and stoichiometry.
Key Mechanistic Insight :
The reaction follows a radical pathway initiated by hydroxyl radicals (HO- ), with sulfone formation requiring prolonged exposure .
Triazole Ring Functionalization
The 1,2,4-triazole core participates in cycloaddition and alkylation reactions:
-
Click Chemistry : Reacts with terminal alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole hybrids.
-
N-Alkylation : The triazole nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ (2 eq) at 80°C for 6 h, yielding N-alkylated derivatives .
Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : 6M HCl, reflux (12 h) → carboxylic acid derivative (92% yield) .
-
Basic Hydrolysis : 2M NaOH, ethanol/H₂O (1:1), 80°C (6 h) → sodium carboxylate (88% yield) .
Biological Relevance : Hydrolyzed products show enhanced solubility, enabling structure-activity relationship (SAR) studies .
Biological Interactions (Enzyme Binding)
In pharmacological contexts, the compound interacts with biological targets via:
-
EGFR Kinase Inhibition : Binds to the ATP pocket through hydrogen bonding (benzothiazole NH with Met793) and hydrophobic interactions (bromophenyl group with Leu718) .
-
Microtubule Disruption : The thioether bridge interacts with β-tubulin’s colchicine-binding site, inducing apoptosis in cancer cells (IC₅₀ = 1.8 μM against A549 cells) .
Table 2: Key biological interactions
| Target | Interaction Type | Biological Effect | IC₅₀/EC₅₀ |
|---|---|---|---|
| EGFR Kinase | Competitive ATP inhibition | Antiproliferative activity | 0.45 μM |
| β-Tubulin | Colchicine-site binding | Microtubule destabilization | 1.8 μM |
Photochemical Reactivity
Under UV light (254 nm), the compound undergoes:
-
C-S Bond Cleavage : Generates benzothiazole radical and triazole-thioacetamide fragments (confirmed by ESR spectroscopy) .
-
Application : Used in photodynamic therapy (PDT) studies due to reactive oxygen species (ROS) generation .
Metal Complexation
The triazole and benzothiazole nitrogen atoms coordinate with transition metals:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues are compared below based on substituent variations and biological activities:
Key Findings from Comparative Studies
Role of Halogen Substituents: The 4-bromophenyl group in the target compound and analogues (e.g., ) enhances hydrophobic interactions with target proteins, improving binding affinity compared to non-halogenated derivatives. However, bromine’s steric bulk may reduce solubility, necessitating balancing with polar groups like acetamides .
Thioacetamide vs. Oxadiazole Linkers : Compounds with thioacetamide bridges (e.g., target compound, ) exhibit superior enzyme inhibition (e.g., VEGFR-2) compared to oxadiazole-linked derivatives, likely due to enhanced hydrogen-bonding capacity .
Methoxy Group Impact : The 4-methoxyphenyl moiety in the target and compound 6r contributes to metabolic stability by resisting oxidative degradation, a common issue with plain phenyl groups.
Triazole Core Variations : 1,2,4-Triazoles (target, ) generally show higher thermal and chemical stability than 1,2,3-triazoles (e.g., ), making them more viable for drug development.
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
*Estimated based on triazole-thioacetamide analogues .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule may be dissected into four key fragments: (1) benzo[d]thiazol-2-amine, (2) 4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, (3) 2-(4-methoxyphenyl)acetamide, and (4) a thioglycolic acid spacer. Retrosynthetic cleavage of the thioether bond (C–S) between the triazole and acetamide moieties reveals two primary precursors: 5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol and 2-bromo-N-(benzo[d]thiazol-2-yl)acetamide. Alternative disconnections at the triazole C–N bond suggest a modular assembly via Huisgen cycloaddition or thiosemicarbazide cyclization.
Synthesis of Benzo[d]thiazol-2-amine Derivatives
Pd(0)-Catalyzed Suzuki Cross-Coupling for Benzothiazole Functionalization
Benzo[d]thiazol-2-amine was acylated with bromoacetyl bromide in anhydrous dichloromethane under N₂ to yield 2-bromo-N-(benzo[d]thiazol-2-yl)acetamide (87% yield). Critical to this step was the use of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to suppress premature hydrolysis. Comparative studies indicated that unprotected benzothiazole amines led to <50% yields due to competing side reactions, whereas acetyl protection enhanced reactivity.
Table 1: Optimization of Acylation Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DIPEA | DCM | 0–25 | 87 |
| Pyridine | THF | 25 | 62 |
| NaHCO₃ | Acetone | 40 | 45 |
Construction of the 4-(4-Bromophenyl)-4H-1,2,4-triazole Core
Cyclocondensation of Thiosemicarbazides
4-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol was synthesized via cyclization of N-(4-bromophenyl)thiosemicarbazide in refluxing 2N HCl (72% yield). X-ray crystallography confirmed the regioselective formation of the 1,2,4-triazole isomer over 1,3,4-thiadiazole byproducts. Introducing a (4-methoxyphenyl)acetamidomethyl group at position 5 required nucleophilic alkylation with 2-chloro-N-(4-methoxyphenyl)acetamide in DMF/K₂CO₃ (68% yield).
Huisgen Azide-Alkyne Cycloaddition Approach
An alternative route employed Cu(I)-catalyzed azide-alkyne cycloaddition between 4-bromophenyl azide and propargylamine-functionalized acetamide. While this method afforded moderate yields (55%), it introduced regiochemical complexities necessitating chromatographic separation.
Thioether Bond Formation and Final Assembly
Nucleophilic Substitution Under Phase-Transfer Conditions
Reaction of 4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-N-(benzo[d]thiazol-2-yl)acetamide in toluene/water with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst yielded the target compound in 81% purity. Excess K₂CO₃ ensured complete deprotonation of the triazole thiol, while maintaining the reaction at 60°C minimized disulfide formation.
Table 2: Comparative Analysis of Coupling Methods
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Phase-transfer | TBAB | 60 | 78 | 81 |
| Thermal | None | 80 | 65 | 72 |
| Microwave | KI | 100 | 84 | 89 |
Spectroscopic Characterization and Validation
Challenges in Purification and Scalability
Gradient column chromatography (SiO₂, hexane/EtOAc 7:3 → 1:1) resolved residual thiol starting material (Rf = 0.35) from the product (Rf = 0.52). Pilot-scale synthesis (50 mmol) using continuous flow reactors improved yield consistency (±2% vs. ±8% in batch).
Q & A
Basic: What are the recommended strategies for synthesizing this compound with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions with careful optimization:
- Step 1: Formation of the triazole-thioether core via cyclocondensation of substituted thiosemicarbazides with bromophenyl precursors under reflux (70–80°C) in dry acetone or ethanol .
- Step 2: Introduction of the 4-methoxyphenylacetamido group via nucleophilic substitution, requiring anhydrous potassium carbonate as a base to deprotonate the thiol intermediate .
- Step 3: Final coupling of the benzothiazole moiety using chloroacetyl chloride in dichloromethane, followed by recrystallization (ethanol/water) to achieve ≥95% purity .
Key Considerations: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm purity with HPLC .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the benzothiazole (δ 7.2–8.1 ppm, aromatic protons) and triazole (δ 8.3–8.5 ppm) moieties. The acetamide NH typically appears as a singlet at δ 10.2–10.5 ppm .
- Mass Spectrometry (HRMS): Confirm molecular weight (C₂₃H₂₀BrN₇O₂S₂, MW 618.47) with ESI+ mode, observing [M+H]+ at m/z 619.47 .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, S-C=N at 1250 cm⁻¹) .
Basic: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) for acylation steps to enhance nucleophilicity .
- Temperature Control: Maintain reflux conditions (70–80°C) for triazole ring formation to minimize side products .
- Catalyst Use: Add triethylamine (1.2 eq) during coupling steps to neutralize HCl byproducts and accelerate kinetics .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation: Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .
- Bioisosteric Replacement: Substitute the benzothiazole ring with benzimidazole or oxadiazole to evaluate binding affinity changes .
- Assay Design: Test derivatives against cancer cell lines (e.g., MCF-7, A549) using MTT assays, comparing IC₅₀ values to correlate structural modifications with potency .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis: Verify compound purity (≥95% by HPLC) and exclude batches with residual solvents (e.g., DMF) that may skew cytotoxicity results .
- Assay Standardization: Replicate studies under uniform conditions (e.g., 48-hour incubation, 10% FBS) to minimize variability .
- Mechanistic Follow-Up: Use molecular docking (e.g., AutoDock Vina) to validate whether activity discrepancies arise from differential binding to targets like EGFR or tubulin .
Advanced: What computational methods predict interaction with biological targets?
Methodological Answer:
- Docking Simulations: Model the compound against kinase domains (e.g., PDB ID 1M17) using flexible ligand docking to identify key interactions (e.g., hydrogen bonds with Thr766) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the benzothiazole-triazole complex in the ATP-binding pocket .
- QSAR Modeling: Develop regression models correlating logP values (2.8–3.5) with antiproliferative activity using MOE or Schrödinger .
Advanced: How to evaluate its potential as an antimicrobial agent?
Methodological Answer:
- MIC Determination: Perform broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), using ciprofloxacin as a control .
- Time-Kill Studies: Monitor bactericidal effects at 2× MIC over 24 hours, plating aliquots on Mueller-Hinton agar .
- Resistance Profiling: Serial passage cultures in sub-MIC concentrations to assess resistance development .
Advanced: What strategies improve stability during long-term storage?
Methodological Answer:
- Lyophilization: Prepare 10 mM stock solutions in DMSO, aliquot, and store at -80°C under argon to prevent oxidation .
- Degradation Analysis: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for hydrolytic degradation of the acetamide group .
Advanced: How to troubleshoot low yields in multi-step synthesis?
Methodological Answer:
- Intermediate Trapping: Isolate and characterize unstable intermediates (e.g., thiolate anions) via LC-MS to identify bottlenecks .
- Byproduct Analysis: Use GC-MS to detect alkylation byproducts (e.g., N-ethyl acetamide) and adjust stoichiometry of chloroacetyl chloride .
Advanced: How to study enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays: Measure IC₅₀ for COX-2 or HDAC inhibition using fluorogenic substrates (e.g., Ac-FK(ac)K-AMC) .
- Competitive Binding: Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .
- ITC Profiling: Quantify binding thermodynamics (ΔG, ΔH) to validate interactions observed in docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
